

Application Notes and Protocols: Elvitegravir-d6 for HIV Viral Load Quantification

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Compound of Interest

Compound Name: Elvitegravir-d6

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Elvitegravir-d6** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Elvitegravir, an antiretroviral drug used in the treatment of HIV-1 infection.

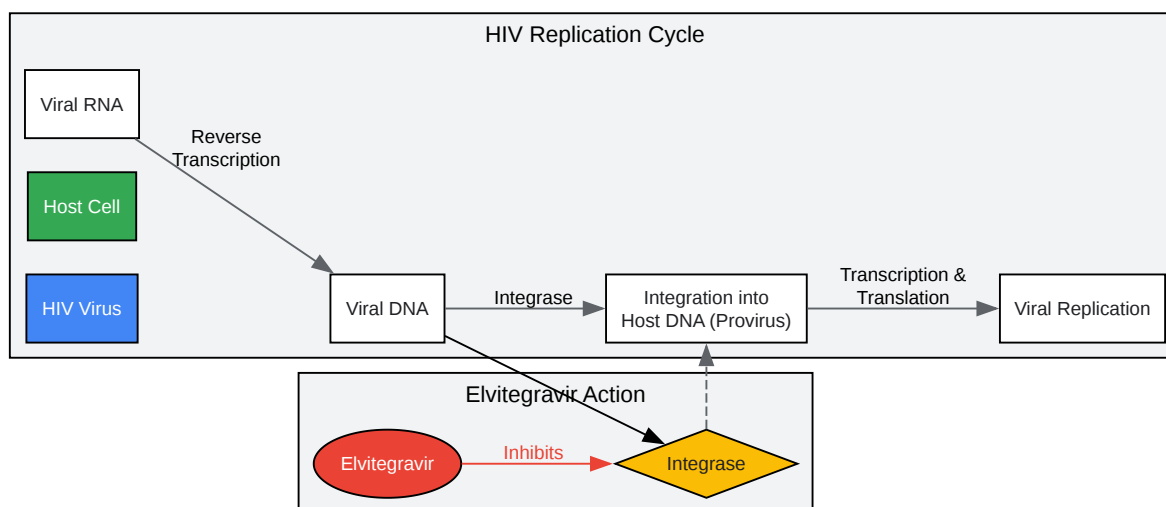
Introduction

Elvitegravir is an integrase strand transfer inhibitor (INSTI) that targets the HIV-1 integrase enzyme, a critical component for viral replication.^{[1][2][3]} By blocking the integration of viral DNA into the host cell's genome, Elvitegravir effectively suppresses viral replication.^{[1][2][3]} Accurate quantification of Elvitegravir in patient samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and adherence assessment.^{[4][5]} LC-MS/MS has emerged as a robust and sensitive method for this purpose, and the use of a stable isotope-labeled internal standard like **Elvitegravir-d6** is essential for accurate and precise quantification.^{[4][5]} **Elvitegravir-d6**, being structurally identical to Elvitegravir but with six deuterium atoms, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.^[4]

Mechanism of Action of Elvitegravir

Elvitegravir inhibits the strand transfer step of HIV-1 integrase, preventing the insertion of the viral DNA into the host chromosome.^{[1][2]} This action blocks the formation of the HIV-1

provirus, a crucial step in the viral replication cycle.[2]



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Elvitegravir's Mechanism of Action.

Application: Quantification of Elvitegravir in Biological Matrices

Elvitegravir-d6 is primarily used as an internal standard in LC-MS/MS methods to quantify Elvitegravir in various biological matrices, including plasma and dried blood spots (DBS).[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods using **Elvitegravir-d6** for the quantification of Elvitegravir.

Table 1: LC-MS/MS Method Parameters for Elvitegravir Quantification in Plasma[4]

Parameter	Value
Internal Standard	Elvitegravir-d6
Matrix	Human Plasma
Sample Volume	100 µL
Extraction Method	Protein precipitation with acetonitrile
Calibration Range	50 - 5000 ng/mL
Inter-day Precision (CV%)	3 - 6.3%
Accuracy	3.8 - 7.2%
Matrix Effect Variability	<6.4%

Table 2: LC-MS/MS Method Parameters for Elvitegravir Quantification in Dried Blood Spots[5]

Parameter	Value
Internal Standard	Elvitegravir-d6
Matrix	Dried Blood Spots (DBS)
Sample Volume	25 µL of whole blood
Extraction Method	Extraction with methanol containing internal standards
Calibration Range	10 - 2000 ng/mL
Intra-assay Accuracy (%RE)	-8.89 to -0.49
Inter-assay Accuracy	Within ± 15% of nominal
Inter-assay Precision (%CV)	< 15%
Mean Relative Recovery	76.1%

Experimental Protocols

Protocol 1: Quantification of Elvitegravir in Human Plasma using LC-MS/MS

This protocol is based on the method described by D'Avolio et al.[4]

1. Materials and Reagents:

- Elvitegravir analytical standard
- **Elvitegravir-d6** internal standard
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Methanol (HPLC grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (blank)

2. Preparation of Standards and Quality Controls:

- Prepare stock solutions of Elvitegravir and **Elvitegravir-d6** in methanol.
- Prepare working standard solutions by serial dilution of the Elvitegravir stock solution.
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

3. Sample Preparation:

- To 100 µL of plasma sample, calibration standard, or QC, add a fixed amount of **Elvitegravir-d6** internal standard solution.
- Add acetonitrile to precipitate proteins.
- Vortex mix and centrifuge to pellet the precipitated proteins.

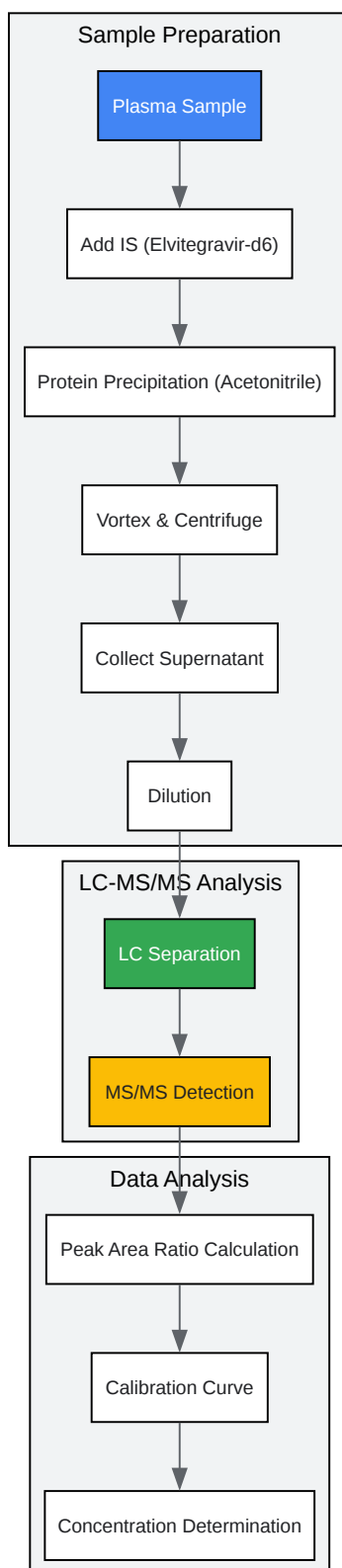
- Transfer the supernatant and dilute 1:1 with 20 mM ammonium acetate/methanol (50:50, v/v).

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Use a suitable reverse-phase HPLC column.
 - Employ a gradient elution with a mobile phase consisting of ammonium acetate and an organic solvent like methanol or acetonitrile.
- Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Monitor the specific precursor-to-product ion transitions for Elvitegravir and **Elvitegravir-d6**.

5. Data Analysis:

- Quantify Elvitegravir by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Elvitegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for Elvitegravir Quantification.

Protocol 2: Quantification of Elvitegravir in Dried Blood Spots using LC-MS/MS

This protocol is based on the method described by Prathipati et al.[5]

1. Materials and Reagents:

- Elvitegravir analytical standard
- **Elvitegravir-d6** internal standard
- Methanol (HPLC grade)
- Formic acid
- Acetonitrile (HPLC grade)
- Water (deionized, 18 MΩ·cm)
- Whole blood (blank)
- Filter paper for DBS

2. Preparation of Standards and Quality Controls:

- Prepare stock solutions of Elvitegravir and **Elvitegravir-d6** in methanol.
- Prepare working standard solutions by serial dilution.
- Prepare calibration standards and QC samples by spiking blank whole blood with the working standards.
- Spot 25 µL of the spiked blood onto the filter paper and allow to dry completely.

3. Sample Preparation:

- Punch a 3 mm disc from the center of the DBS sample, calibration standard, or QC.
- Place the disc in a clean tube.

- Add methanol containing the **Elvitegravir-d6** internal standard to extract the analytes.
- Vortex and centrifuge.
- Transfer the supernatant for analysis.

4. LC-MS/MS Analysis:

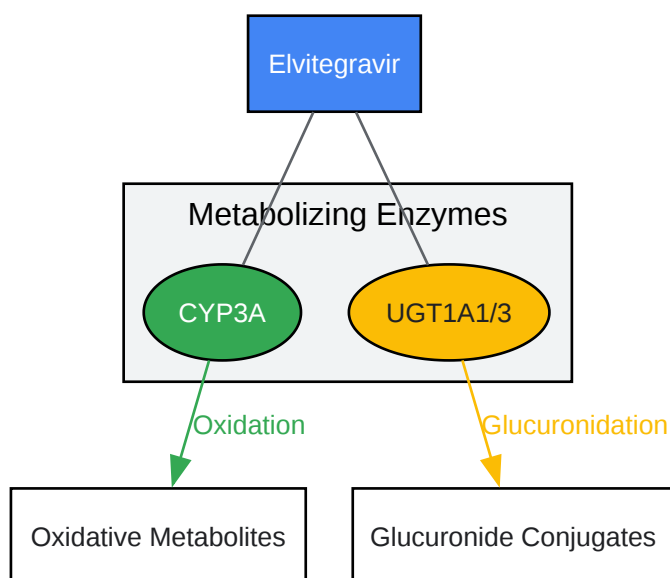
- Liquid Chromatography:
 - Inject 10 µL of the extract into the LC-MS/MS system.
 - Use an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v).
- Mass Spectrometry:
 - Operate the mass spectrometer in positive ion ESI mode, monitoring the specific transitions for Elvitegravir and **Elvitegravir-d6**.

5. Data Analysis:

- Follow the same data analysis procedure as described in Protocol 1.

Elvitegravir Metabolism

Elvitegravir is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes through oxidation, and to a lesser extent by UDP-glucuronosyltransferase 1A1 and 1A3 (UGT1A1/3) enzymes via glucuronidation.^{[1][2][6][7]}



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Metabolic Pathway of Elvitegravir.

Conclusion

The use of **Elvitegravir-d6** as an internal standard in LC-MS/MS assays provides a reliable and accurate method for the quantification of Elvitegravir in biological samples. The protocols outlined in these application notes offer a robust framework for researchers and drug development professionals engaged in HIV research and antiretroviral therapy monitoring. The high precision and accuracy of these methods are critical for ensuring optimal therapeutic outcomes for individuals living with HIV.

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